molecular formula C7H6N2O3S B110517 1H-Benzimidazole-2-sulfonic acid CAS No. 40828-54-4

1H-Benzimidazole-2-sulfonic acid

Cat. No. B110517
CAS RN: 40828-54-4
M. Wt: 198.2 g/mol
InChI Key: GWXQTTKUYBEZBP-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-sulfonic acid is a compound that features a benzimidazole ring, which is a bicyclic structure consisting of fused benzene and imidazole rings, with a sulfonic acid group attached to the second position of the benzimidazole. This functional group is known for its strong acidity and its ability to act as a catalyst in various chemical reactions.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with sulfonic acid groups, has been widely studied. For instance, sulfonic acid functionalized nanoporous silica has been used as a catalyst for the synthesis of benzimidazoquinazolinones, demonstrating the role of sulfonic acid groups in facilitating such reactions . Additionally, 1,3-disulfonic acid benzimidazolium chloride, a related ionic liquid, has been synthesized and characterized, showing its utility as a recyclable catalyst for the synthesis of tetrahydropyridines . Silica-bonded propyl-S-sulfonic acid has also been employed as a recyclable solid acid catalyst for the synthesis of 1H-1,3-benzimidazole derivatives .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those with sulfonic acid groups, is characterized by the presence of the benzimidazole ring system. The sulfonic acid group significantly influences the physical and chemical properties of these molecules. For example, sulfonated polyimides containing benzimidazole groups have been synthesized, and their structure-property relationships have been explored, highlighting the interactions between benzimidazole functions and sulfonic acid groups .

Chemical Reactions Analysis

Benzimidazole derivatives with sulfonic acid groups participate in various chemical reactions. They have been used as catalysts in the synthesis of thiazolo[3,4-a]benzimidazoles , and as part of catalytic systems for the synthesis of benzimidazoles at room temperature . The presence of the sulfonic acid group is crucial for the catalytic activity in these reactions.

Physical and Chemical Properties Analysis

The introduction of sulfonic acid groups into benzimidazole derivatives significantly affects their physical and chemical properties. For instance, novel polyimides bearing sulfonated benzimidazole pendant groups have been found to be soluble in polar organic solvents and exhibit lower thermal resistance compared to non-sulfonated counterparts . The hydrophilicity of these compounds is also enhanced, as evidenced by their water uptake properties . Activated carbon sulfonic acid has been used as a green acidic catalyst for the synthesis of benzimidazole derivatives, showcasing the environmental benefits and economic aspects of using such materials .

Scientific Research Applications

Chemical Synthesis and Catalysis

1H-Benzimidazole-2-sulfonic acid has significant applications in chemical synthesis, particularly as a catalyst or intermediate in the synthesis of various compounds. For example, it's used in the synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole derivatives using silica-bonded propyl-S-sulfonic acid, offering a highly selective synthesis route (Ahmadi-Ana, Baghernejad & Niknam, 2012). It's also involved in one-pot synthesis processes, such as the synthesis of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles, where magnetite-linked sulfonic acid acts as a catalyst (Wu & Wang, 2014).

Material Science and Polymer Chemistry

In the field of materials science and polymer chemistry, 1H-Benzimidazole-2-sulfonic acid is utilized in the development of novel materials with enhanced properties. For instance, it's used in the creation of new polyimides with benzimidazole-5-sulfonic acid, leading to polymers with improved solubility in polar organic solvents and enhanced hydrophilicity (Alvarez-Gallego et al., 2007). Moreover, it plays a role in the synthesis of sulfonated poly(arylene ether benzimidazole) proton conducting membranes, which show potential for use in PEMFCs (Ng et al., 2010).

Pharmaceutical and Biological Research

In pharmaceutical and biological research, derivatives of 1H-Benzimidazole-2-sulfonic acid are often investigated for their potential therapeutic properties. For example, metal complexes of benzimidazole-derived sulfonamide have been synthesized and evaluated for their antimicrobial activity (Ashraf et al., 2016).

Safety And Hazards

Safety measures should be taken while handling 1H-Benzimidazole-2-sulfonic acid. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

1H-benzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXQTTKUYBEZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364463
Record name 1H-Benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660341
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1H-Benzimidazole-2-sulfonic acid

CAS RN

40828-54-4
Record name 1H-Benzimidazole-2-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40828-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H-Benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-2-sulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
D Toman, P Cankař - 2019 - researchgate.net
… 1H-Benzimidazole-2-sulfonic acid 1b 1H-Benzimidazole-2-sulfonic acid 1b was synthetized … 1H-Benzimidazole-2-sulfonic acid (10 g; 0.051 mol) was dissolved in an aqueous solution of …
Number of citations: 2 www.researchgate.net
WHM Abdelraheem, X He, X Duan… - Journal of hazardous …, 2015 - Elsevier
… ) was investigated for degrading a model UV absorber compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA) and a structurally similar compound 1H-benzimidazole-2-sulfonic acid (…
Number of citations: 83 www.sciencedirect.com
D Toman, P Cankař - ChemistrySelect, 2022 - Wiley Online Library
… We started the synthesis from commercially available 1H-benzimidazole 1 a and 1H-benzimidazole-2-sulfonic acid 1 b according to the already described protocol by Mavrova (Scheme …
M Boaventura, ML Ponce, L Brandao, A Mendes… - International journal of …, 2010 - Elsevier
… This work reports the preparation and characterization of proton conducting sulfonated polytriazole membranes doped with three different agents: 1H-benzimidazole-2-sulfonic acid, …
Number of citations: 20 www.sciencedirect.com
KL Whalen, MA Spies - Journal of chemical information and …, 2013 - ACS Publications
… The MD simulations indicated that GR-N75A had a reduced active site volume, less open active site cleft, and decreased solvent exposure with 1H-benzimidazole-2-sulfonic acid (1), a …
Number of citations: 13 pubs.acs.org
KL Whalen, AC Chau, MA Spies - ChemMedChem, 2013 - Wiley Online Library
… The best of these compounds, 1H-benzimidazole-2-sulfonic acid (K i =9 μM) is the subject … Scaffold hopping to compound 2 (1H-benzimidazole-2-sulfonic acid, Figure 4 below) …
YJ Huang, YS Ye, YC Yen, LD Tsai, BJ Hwang… - international journal of …, 2011 - Elsevier
… For comparison, a previous report by Boaventura et al. for heterocycle-based proton exchange membranes doped with agents such as 1H-benzimidazole-2-sulfonic acid and …
Number of citations: 79 www.sciencedirect.com
M Hassan, RT Rasool, GA Ashraf, M Lv… - Surfaces and …, 2023 - Elsevier
… 2 -based AOT for abating and mineralizing a model compound 2-phenyl benzimidazole-5-sulfonic acid (PBSA) and a anatomically similar compound 1H-benzimidazole-2-sulfonic acid (…
Number of citations: 1 www.sciencedirect.com
WHM Abdelraheem, X He, ZR Komy, NM Ismail… - Chemical Engineering …, 2016 - Elsevier
… Analogous results were previously observed in the degradation of 1H-Benzimidazole-2-sulfonic acid (BSA) and PBSA systems by UV/H 2 O 2 AOP [10]. …
Number of citations: 37 www.sciencedirect.com
AT Mavrova, D Wesselinova, N Vassilev… - European journal of …, 2013 - Elsevier
Some new 1,3,5-substituted-2,3-dihydro-2-imino-benzimidazoles were synthesized under solid–liquid phase transfer catalysis conditions using 5-substituted-2-aminobenzimidazoles …
Number of citations: 44 www.sciencedirect.com

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